2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate
Overview
Description
2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate, also known as NDPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. NDPA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 327.33 g/mol.
Scientific Research Applications
2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In immunology, 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been shown to have anti-inflammatory effects and to modulate the immune response.
Mechanism of Action
The exact mechanism of action of 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is not fully understood, but it is thought to act through multiple pathways. In cancer cells, 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been shown to induce apoptosis and inhibit cell proliferation by downregulating various signaling pathways, including the PI3K/Akt/mTOR pathway. In neurons, 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been shown to modulate the release of neurotransmitters such as glutamate and GABA by interacting with presynaptic receptors. In immune cells, 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been shown to inhibit the production of pro-inflammatory cytokines and to modulate the activity of immune cells such as macrophages and T cells.
Biochemical and Physiological Effects:
2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and promote apoptosis. In neurons, 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been shown to modulate synaptic transmission, enhance neuronal survival, and protect against oxidative stress. In immune cells, 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been shown to inhibit the production of pro-inflammatory cytokines and to modulate the activity of immune cells such as macrophages and T cells.
Advantages and Limitations for Lab Experiments
2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has several advantages for lab experiments, including its high solubility in organic solvents, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate also has some limitations, including its high cost and the lack of information on its long-term safety.
Future Directions
There are several future directions for research on 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate. One area of interest is the development of 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate derivatives with improved pharmacological properties, such as increased potency or selectivity. Another area of interest is the investigation of the potential of 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate and to determine its long-term safety and efficacy in humans.
properties
IUPAC Name |
naphthalen-2-yl 2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-11-17(20(22)23)12(2)19(18-11)10-16(21)24-15-8-7-13-5-3-4-6-14(13)9-15/h3-9H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNAPQNJZOJHBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OC2=CC3=CC=CC=C3C=C2)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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